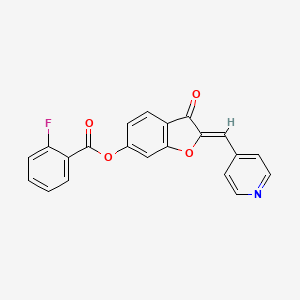

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate

Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a pyridin-4-ylmethylene group at the C2 position and a 2-fluorobenzoate ester at the C6 position. Aurones, a subclass of flavonoids, are recognized for their ability to inhibit tubulin polymerization by targeting the colchicine-binding site, making them promising candidates for anticancer drug development . This compound has demonstrated significant antiproliferative activity against hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), and solid tumors such as prostate cancer (PC-3) in preclinical models . Its selectivity for cancer cells over normal cells and lack of hERG channel inhibition suggest a favorable therapeutic window .

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12FNO4/c22-17-4-2-1-3-15(17)21(25)26-14-5-6-16-18(12-14)27-19(20(16)24)11-13-7-9-23-10-8-13/h1-12H/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTPZMXASJHPNS-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a condensation reaction with pyridine-4-carbaldehyde, forming the pyridin-4-ylmethylene group.

Esterification with 2-Fluorobenzoic Acid: The final step involves the esterification of the intermediate compound with 2-fluorobenzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The fluorine atom in the benzoate group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Key Observations:

C2 Substituent Impact: The pyridin-4-ylmethylene group in the target compound confers colchicine-binding site specificity, similar to the 2,6-dichlorobenzyl ether analog (IC50 <100 nM in PC-3 cells) . Replacement with indolylmethylene (e.g., compound 5a) enhances activity against leukemia cells (IC50 ~50 nM) but reduces solubility . Quinolinylmethylene derivatives (e.g., B1/B2) show moderate activity, suggesting bulkier heterocycles may hinder tubulin binding .

C6 Substituent Role :

- The 2-fluorobenzoate group balances lipophilicity and metabolic stability compared to the more polar triacetylglucoside in B1/B2 .

- Sulfonate esters (e.g., in ECHEMI-10) may alter pharmacokinetics but lack reported potency data .

Mechanistic Comparisons

Biological Activity

Chemical Structure and Properties

The molecular formula of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is . Its structure features a benzofuran core substituted with a pyridine and a fluorobenzoate moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 315.32 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| CAS Number | Not listed |

Research indicates that compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The presence of the pyridine ring is particularly significant as it can interact with various biological targets, including enzymes and receptors.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It may induce apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammatory markers in vitro, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

- Anticancer Activity Study : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzofuran and evaluated their cytotoxicity against various cancer cell lines. The results indicated that (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibited significant cytotoxic effects, particularly against breast and colon cancer cells .

- Antimicrobial Efficacy : A study conducted by researchers at Nagasaki University demonstrated that related compounds showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing these compounds into therapeutic agents for treating infections .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.